6-Nitro-1,6-dihydrobenzimidazole-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

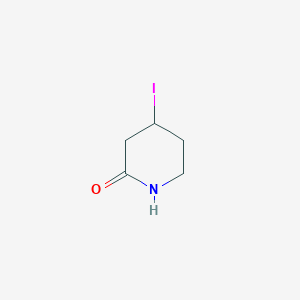

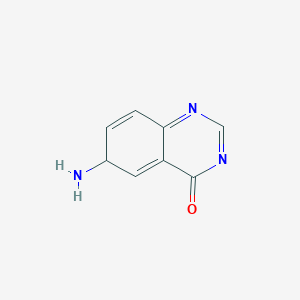

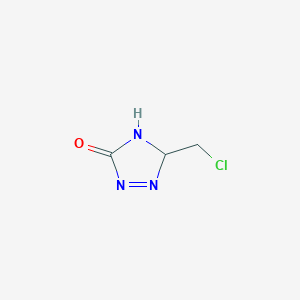

6-Nitro-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a nitro group at the 6th position and a thione group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Nitro-1,6-dihydrobenzimidazol-2-thion beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von o-Phenylendiamin mit Schwefelkohlenstoff in Gegenwart einer Base, gefolgt von Nitrierung, um die Nitrogruppe an der 6. Position einzuführen. Die Reaktionsbedingungen umfassen oft:

Base: Natriumhydroxid oder Kaliumhydroxid

Lösungsmittel: Ethanol oder Methanol

Temperatur: Rückflussbedingungen

Der Nitrierungsschritt kann mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Nitro-1,6-dihydrobenzimidazol-2-thion kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Nitro-1,6-dihydrobenzimidazol-2-thion unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Thiongruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Oxidation: Die Verbindung kann unter bestimmten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff

Substitution: Alkylhalogenide, Acylchloride

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Hauptprodukte

Reduktion: 6-Amino-1,6-dihydrobenzimidazol-2-thion

Substitution: N-Alkyl- oder N-Acyl-Derivate

Oxidation: Sulfoxide oder Sulfone

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine antimikrobiellen und antiparasitären Eigenschaften untersucht.

Medizin: Wird wegen seines Potenzials als Antikrebsmittel untersucht, da es bestimmte Enzyme hemmen kann.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Nitro-1,6-dihydrobenzimidazol-2-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu verschiedenen biologischen Effekten führen können. Die Thiongruppe kann auch mit Metallionen und Enzymen interagieren und deren Aktivität modulieren.

Wirkmechanismus

The mechanism of action of 6-Nitro-1,6-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thione group can also interact with metal ions and enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

6-Nitro-1,6-dihydrobenzimidazol-2-thion kann mit anderen Benzimidazol-Derivaten verglichen werden, wie z. B.:

6-Nitrobenzimidazol: Fehlt die Thiongruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

1,6-Dihydrobenzimidazol-2-thion: Fehlt die Nitrogruppe, was seine Reaktivität und biologische Aktivität beeinflusst.

6-Amino-1,6-dihydrobenzimidazol-2-thion: Die Aminogruppe verleiht im Vergleich zur Nitrogruppe unterschiedliche elektronische Eigenschaften.

Eigenschaften

Molekularformel |

C7H5N3O2S |

|---|---|

Molekulargewicht |

195.20 g/mol |

IUPAC-Name |

6-nitro-1,6-dihydrobenzimidazole-2-thione |

InChI |

InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-4H,(H,9,13) |

InChI-Schlüssel |

LPLHISWBWRWJMG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC(=S)NC2=CC1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)

![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)

![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)

![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)